2-(4-Fluorophenyl)pentanenitrile

Description

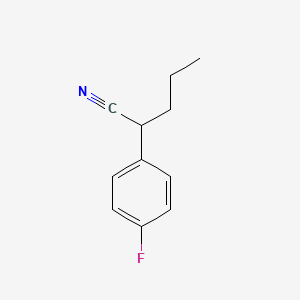

2-(4-Fluorophenyl)pentanenitrile is a nitrile derivative featuring a pentanenitrile backbone substituted with a 4-fluorophenyl group at the second carbon. The fluorine atom at the para position of the phenyl ring likely influences electronic properties, enhancing stability and modulating reactivity in synthetic pathways .

Properties

Molecular Formula |

C11H12FN |

|---|---|

Molecular Weight |

177.22 g/mol |

IUPAC Name |

2-(4-fluorophenyl)pentanenitrile |

InChI |

InChI=1S/C11H12FN/c1-2-3-10(8-13)9-4-6-11(12)7-5-9/h4-7,10H,2-3H2,1H3 |

InChI Key |

SMJRFKJYVGXWGE-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C#N)C1=CC=C(C=C1)F |

Origin of Product |

United States |

Comparison with Similar Compounds

The following analysis compares 2-(4-fluorophenyl)pentanenitrile with structurally related nitriles, emphasizing substituent effects, stereochemistry, and synthetic methodologies.

Substituent Variations

a. Halogen Substituents

- The additional hydroxyl group at the fourth carbon introduces polarity, impacting solubility and hydrogen-bonding capacity .

- 2-(5-Bromo-2-methoxyphenyl)-2-(4-fluorophenyl)acetonitrile (33) : This compound combines bromine and methoxy groups on the phenyl ring, enhancing steric bulk and electronic diversity. The bromine atom may facilitate cross-coupling reactions, while the methoxy group could donate electron density, contrasting with fluorine’s inductive effects .

b. Functional Group Additions

- 2-(5-Bromo-2-methoxyphenyl)-5-(dimethylamino)-2-(4-fluorophenyl)pentanenitrile (34): The dimethylamino group at the fifth carbon introduces basicity and conformational flexibility, enabling participation in acid-base catalysis or coordination chemistry. This contrasts with the simpler pentanenitrile chain in the target compound .

Stereochemical Considerations

Several analogs exhibit complex stereochemistry, influencing their reactivity and isolation:

- Diastereomeric Mixtures : (±)-2-(4-Chlorophenyl)-4-hydroxypentanenitrile exists as diastereomeric mixtures, complicating purification. Similar challenges arise in analogs like (2S,3S,4S)- and (2R,3S,4S)-4-(benzyloxy)-2-(4-bromophenyl)-2-phenyl-3-(trimethylsilyloxy)pentanenitrile (45d/46d), where stereochemical ratios (e.g., 45:55) affect synthetic yields and downstream applications .

- Steric Effects : Bulky substituents like benzyloxy or trimethylsilyloxy groups in analogs (e.g., 45g/46g) hinder reaction pathways, necessitating protective strategies or optimized chromatography for separation .

Electronic Effects

- Nitro vs. Fluoro Substituents : The nitro group in 2-(4-nitrophenyl)-2-phenylacetonitrile (19k) is strongly electron-withdrawing, enhancing electrophilicity at the nitrile carbon compared to the milder electron-withdrawing effect of fluorine. This difference impacts reactivity in nucleophilic additions or cyclizations .

- Fluorine’s Role : Fluorine’s electronegativity in this compound likely stabilizes intermediates in SN2 reactions or radical processes, as seen in fluorinated benzonitriles like 2-Fluoro-4-(4-fluorophenyl)benzonitrile (CAS: 1214332-40-7) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.